Methyl (1S,5R)-9,9-difluorobicyclo[3.3.1]nonane-3-carboxylate
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Overview
Description
Methyl (1S,5R)-9,9-difluorobicyclo[3.3.1]nonane-3-carboxylate is a compound characterized by its unique bicyclic structure. This compound is part of the bicyclo[3.3.1]nonane family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
The synthesis of Methyl (1S,5R)-9,9-difluorobicyclo[3.3.1]nonane-3-carboxylate involves several steps. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This process involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Industrial production methods often involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
Methyl (1S,5R)-9,9-difluorobicyclo[3.3.1]nonane-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Methyl (1S,5R)-9,9-difluorobicyclo[3.3.1]nonane-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used in asymmetric catalysis and as a building block for complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Mechanism of Action
The mechanism by which Methyl (1S,5R)-9,9-difluorobicyclo[3.3.1]nonane-3-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological activities, such as enzyme inhibition or receptor binding, leading to various therapeutic effects .
Comparison with Similar Compounds
Methyl (1S,5R)-9,9-difluorobicyclo[3.3.1]nonane-3-carboxylate can be compared with other similar compounds, such as:
- 9-oxa-3,7-dithiabicyclo[3.3.1]nonane
- 9-oxa-3-selena-7-thiabicyclo[3.3.1]nonane
These compounds share the bicyclo[3.3.1]nonane core structure but differ in their functional groups and substituents, which can lead to variations in their chemical and biological properties. The presence of fluorine atoms in this compound, for example, imparts unique characteristics such as increased stability and reactivity .
Properties
IUPAC Name |
methyl (1R,5S)-9,9-difluorobicyclo[3.3.1]nonane-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16F2O2/c1-15-10(14)7-5-8-3-2-4-9(6-7)11(8,12)13/h7-9H,2-6H2,1H3/t7?,8-,9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAXLGJYGYIVYLU-CBLAIPOGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2CCCC(C1)C2(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1C[C@H]2CCC[C@@H](C1)C2(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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